molecular formula C9H17NO2 B2914708 [4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol CAS No. 2260931-52-8

[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol

Cat. No. B2914708
CAS RN: 2260931-52-8
M. Wt: 171.24
InChI Key: PSGUGXRSYIUWDV-UHFFFAOYSA-N
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Description

“[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol” is a chemical compound with the CAS Number: 2260931-52-8 . It has a molecular weight of 171.24 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is (4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl)methanol . The InChI code is 1S/C9H17NO2/c10-5-8-1-3-9(6-11,4-2-8)12-7-8/h11H,1-7,10H2 .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 171.24 . The InChI code is 1S/C9H17NO2/c10-5-8-1-3-9(6-11,4-2-8)12-7-8/h11H,1-7,10H2 .

Scientific Research Applications

I have conducted several searches to find detailed information on the scientific research applications of “[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol”, also known as “EN300-6733719”. However, the available online resources do not provide specific details on six to eight unique applications for this compound.

The compound is mentioned in the context of life science, material science, chemical synthesis, chromatography, and analytical research . Additionally, it is noted that 2-Azabicyclo[3.2.1]octanes, which share a similar bicyclic structure, have significant potential in drug discovery and have been applied as key synthetic intermediates in several total syntheses .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-5-8-1-3-9(6-11,4-2-8)12-7-8/h11H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGUGXRSYIUWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CO2)CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol

CAS RN

2260931-52-8
Record name [4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol
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